molecular formula C10H16N2O3S B11762276 5-[(3aR,4S,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid

5-[(3aR,4S,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid

Cat. No.: B11762276
M. Wt: 244.31 g/mol
InChI Key: YBJHBAHKTGYVGT-BKPPORCPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3aR,4S,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid is an organic compound belonging to the class of biotin and derivatives. It contains a ureido (tetrahydroimidizalone) ring fused with a tetrahydrothiophene ring . This compound is known for its experimental applications and is a small molecule with a molecular formula of C10H16N2O3S .

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur at the ureido or tetrahydrothiophene rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[(3aR,4S,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its role in enzyme functions and metabolic pathways.

    Medicine: Explored for potential therapeutic applications due to its structural similarity to biotin.

    Industry: Utilized in the development of biochemical assays and diagnostic tools

Mechanism of Action

Similar compounds include other biotin derivatives and thienoimidazolidines. Compared to these compounds, 5-[(3aR,4S,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid is unique due to its specific stereochemistry and functional groups. This uniqueness contributes to its distinct chemical reactivity and biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H16N2O3S

Molecular Weight

244.31 g/mol

IUPAC Name

5-[(3aR,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid

InChI

InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7+,9-/m1/s1

InChI Key

YBJHBAHKTGYVGT-BKPPORCPSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.